

Application Note: Dual-Isotope Mass Isotopomer Distribution Analysis ($^{13}\text{C}/^{18}\text{O}$)

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Compound of Interest

Compound Name: *D-Glucose-18O₂,¹³C*

Cat. No.: B12395629

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Introduction & Scientific Rationale

Standard metabolic flux analysis (MFA) using ^{13}C -glucose relies on carbon atom transitions to infer pathway activity. However, ^{13}C alone cannot resolve exchange fluxes (reversible reactions) from net fluxes in pathways where carbon skeletons remain intact but functional groups exchange with the solvent.

Why use **D-Glucose-18O₂,¹³C**?

- **PGI Reversibility:** The conversion of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P) via Phosphoglucose Isomerase (PGI) involves the exchange of the carbonyl oxygen (C2 position in F6P) with solvent water. ^{18}O loss at this step quantifies the reverse flux relative to the forward glycolytic flux.
- **Glycolytic vs. PPP Resolution:** While ^{13}C tracks the oxidative decarboxylation in the Pentose Phosphate Pathway (PPP), ^{18}O retention helps validate the entry of glucose into the pathway without prior equilibration.
- **Mechanism Validation:** Distinguishing between enzymatic cleavage (retaining O) and hydrolysis (incorporating solvent O).

The Analytical Challenge

Dual labeling introduces complexity in Mass Spectrometry (MS). The mass difference between two ^{13}C atoms (

) and one ^{18}O atom (

) is only 2.5 mDa.

- Low-Resolution MS (Triple Quad): Cannot distinguish $^{13}\text{C}_2$ from $^{18}\text{O}_1$. Requires complex mathematical deconvolution assuming specific labeling patterns.
- High-Resolution MS (Orbitrap/FT-ICR): Can resolve these peaks (Resolution > 120,000). This protocol mandates High-Resolution MS (HRMS).

Experimental Protocol

Reagents & Tracer Specifications

- Tracer: **D-Glucose- $^{18}\text{O}_2,^{13}\text{C}$** (Custom synthesis or high-purity catalog standard).
 - Example Configuration: [1,2- $^{13}\text{C}_2$; 1,2- $^{18}\text{O}_2$]-D-Glucose.
 - Purity: >99% atom enrichment.
- Matrix: Mammalian Cell Culture (e.g., HEK293, A549) or Tissue Slice.
- Quenching Solvent: 80:20 Methanol:Water (pre-chilled to -80°C). Crucial: Low temperature minimizes spontaneous oxygen exchange during extraction.

Cell Culture & Labeling Workflow

- Seed Cells: Plate cells to reach 70-80% confluency.
- Wash: Rapidly wash cells 2x with warm PBS to remove unlabeled glucose.
- Pulse Labeling: Add medium containing **D-Glucose- $^{18}\text{O}_2,^{13}\text{C}$** (typically 10-25 mM).
 - Timepoint: Short pulses (5, 15, 30 mins) are required for ^{18}O analysis due to rapid loss of label to water.

- Metabolism Quench:
 - Aspirate medium immediately.
 - Add -80°C 80% Methanol directly to the monolayer.
 - Scrape cells on dry ice.
- Extraction: Vortex vigorously, centrifuge (15,000 x g, 10 min, 4°C), and collect supernatant.
- Drying: Evaporate supernatant under Nitrogen stream (avoid heat to prevent oxygen exchange). Reconstitute in LC-MS mobile phase.

Analytical Method: LC-HRMS

Instrument: Q-Exactive HF-X or Orbitrap Exploris 480 (Thermo Fisher) or equivalent.

Parameter	Setting	Rationale
Ionization	ESI Negative Mode	Central carbon metabolites (G6P, Lactate, TCA) ionize best in Neg mode.
Resolution	120,000 or 240,000 @ m/z 200	Required to resolve the ~2.5 mDa mass defect between 13C2 and 18O1.
Scan Range	m/z 70 - 1000	Covers glycolysis and TCA intermediates.
Chromatography	HILIC (ZIC-pHILIC)	Retains polar phosphorylated metabolites (G6P, F6P).

Data Processing & MID Calculation

This is the most critical section. You are calculating the Mass Isotopomer Distribution (MID), which represents the fractional abundance of each isotopic variant.

Peak Integration & Notation

For a metabolite

with nominal mass

:

- Isotopologue: A molecule differing by nominal mass (e.g., M+0, M+1, M+2).
- Isotopomer: A molecule with a specific positional arrangement of isotopes.
- Mass Isotopomer: A grouping of isotopomers that share the same exact mass.

Notation:

- = Number of ^{13}C atoms.
- = Number of ^{18}O atoms.

Example for Lactate ($\text{C}_3\text{H}_6\text{O}_3$):

- : Monoisotopic (^{12}C , ^{16}O).
- : Two ^{13}C , zero ^{18}O . (Shift: +2.0067 Da).
- : Zero ^{13}C , one ^{18}O . (Shift: +2.0042 Da).

- HRMS Requirement: These two peaks (

and

) will appear as distinct peaks within the nominal "M+2" window. You must integrate them separately.

Natural Abundance Correction (Dual Isotope)

Raw ion intensities (

) include signal from naturally occurring isotopes (^{13}C ~1.1%, ^{18}O ~0.2%, ^{17}O , ^{15}N , etc.). We must strip this background to find the tracer-derived enrichment (

).

The Matrix Equation:

Where

is the correction matrix accounting for natural abundance convolution. For dual isotopes, this matrix is complex. We utilize the Pruning Method (adapted from AccuCor2 algorithm).

Step-by-Step Calculation:

- Extract Raw Intensities: Export peak areas for all resolvable isotopologues
.
 - Table: Create a matrix where rows = Samples, Columns =
- Construct Correction Matrix (
):
 - Use the chemical formula of the metabolite fragment (e.g., Lactate: C₃H₅O₃⁻).
 - Calculate probability vectors for natural ¹³C (
) and natural ¹⁸O (
) using binomial expansion.
 - Convolve these vectors to generate the full transition matrix.
 - Note: Since we use HRMS, we only correct for isotopes we cannot resolve (e.g., ¹⁷O, ²H, ¹⁵N, ³³S). If ¹³C and ¹⁸O are resolved, they are treated as separate dimensions.
- Solve for Tracer Enrichment:
 - Constraint: `ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">`
.
 - Use Non-Negative Least Squares (NNLS) if simple inversion yields negatives.

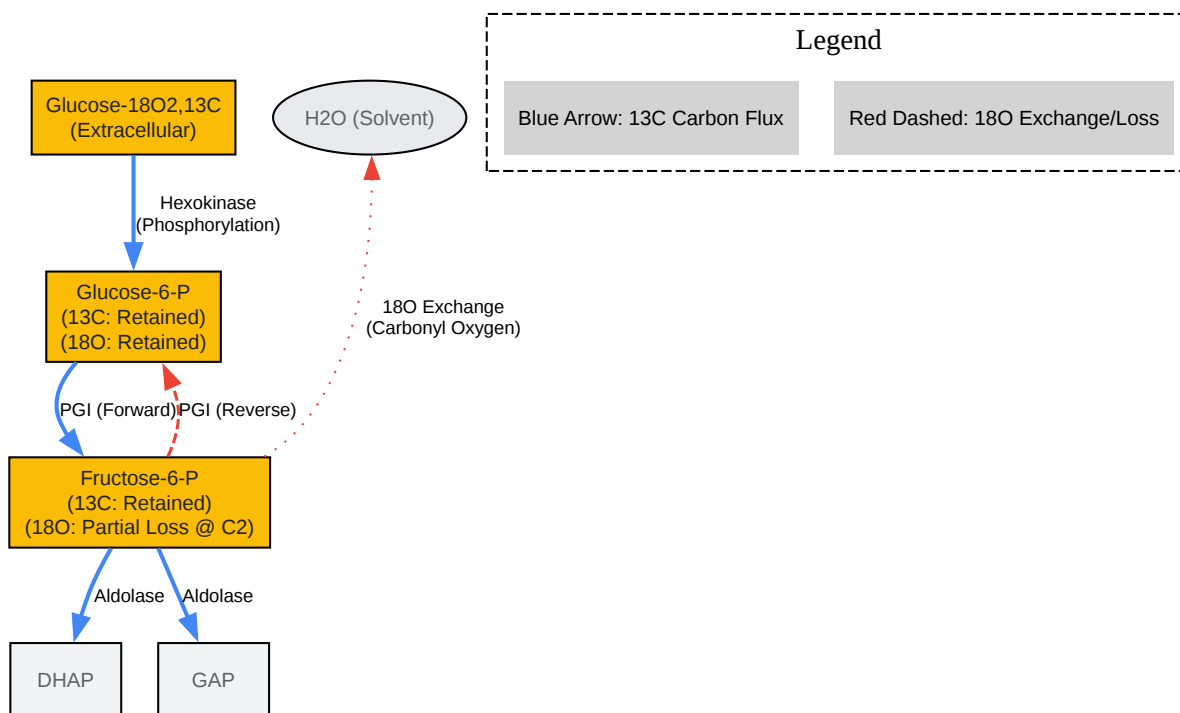
- Calculate Fractional Enrichment (MID): Normalize the corrected intensities to sum to 1 (or 100%).

Data Summary Table

Metabolite	Isotopologue ()	Raw Area (Example)	Corrected Area (a.u.)	Fractional Abundance (MID)
Lactate	(Unlabeled)	1,000,000	950,000	0.475
(Full ¹³ C)	800,000	780,000	0.390	
(¹⁸ O exchange)	50,000	45,000	0.022	
(¹³ C + ¹⁸ O)	250,000	225,000	0.113	
Total	2,000,000	1.000		

Pathway Visualization

The following diagram illustrates the differential fate of ¹³C (Carbon Skeleton) and ¹⁸O (Oxygen Exchange) during early glycolysis.



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Caption: Schematic of 13C retention vs. 18O loss at the Phosphoglucose Isomerase (PGI) step. 18O loss quantifies the reverse flux.

Interpretation of Results

- High 18O Retention in G6P: Indicates rapid uptake and phosphorylation.
- High 18O Loss in F6P/Lactate: Indicates high PGI reversibility. If F6P has significantly lower 18O enrichment than G6P (normalized for carbon enrichment), the PGI reaction is close to equilibrium.
- Flux Calculation: The exchange rate () relative to net flux ()

) can be approximated by:

(Where E is the fractional enrichment of the ^{18}O isotopomer).

References

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